1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is also known as JNJ-40411813, and it is a selective antagonist of the kappa opioid receptor.
Mécanisme D'action
JNJ-40411813 works by selectively blocking the kappa opioid receptor. This receptor is involved in pain perception, and by blocking it, JNJ-40411813 may be able to reduce pain perception. Additionally, the kappa opioid receptor is also involved in other biological processes, such as stress response, addiction, and mood regulation. By blocking this receptor, JNJ-40411813 may also have potential applications in these areas.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a high affinity for the kappa opioid receptor, which is primarily found in the central nervous system. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception and have other effects on the central nervous system. Additionally, JNJ-40411813 has been shown to have a low affinity for other opioid receptors, which may reduce the risk of side effects associated with other opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JNJ-40411813 in lab experiments is that it is a selective antagonist of the kappa opioid receptor. This means that it can be used to specifically target this receptor without affecting other opioid receptors. Additionally, JNJ-40411813 has a high affinity for the kappa opioid receptor, which may increase its effectiveness in lab experiments. One limitation of using JNJ-40411813 in lab experiments is that it may not be effective in all biological processes. Additionally, the synthesis of JNJ-40411813 may be complex and time-consuming, which may limit its use in some lab settings.
Orientations Futures
There are several potential future directions for research involving JNJ-40411813. One area of research could focus on its potential applications as an analgesic. Additional studies could investigate its effectiveness in reducing pain perception in different types of pain, such as chronic pain or neuropathic pain. Another area of research could focus on its potential applications in other biological processes, such as stress response, addiction, and mood regulation. Additionally, future studies could investigate the safety and efficacy of JNJ-40411813 in clinical trials.
Méthodes De Synthèse
The synthesis of JNJ-40411813 involves several steps, starting with the reaction of 6-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-aminopyridine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine. The next step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine with 1-(3-chloropropyl)piperidine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide. The final step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide with phenethylamine to yield 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
JNJ-40411813 has been studied for its potential applications in various biological processes. One of the primary areas of research has been its potential use as an analgesic. Studies have shown that JNJ-40411813 has a high affinity for the kappa opioid receptor, which is involved in pain perception. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception.
Propriétés
IUPAC Name |
N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDKSDYYZGJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.